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Introduction
Collagen derived from dermal sheep tissue is a promising biomaterial for various biomedical

applications, including tissue engineering, drug delivery, and dermal fillers. However, in its

natural form, collagen exhibits limited mechanical strength and is susceptible to rapid

enzymatic degradation in vivo. Crosslinking is a critical step to enhance the physicochemical

properties of collagen-based biomaterials. 1,4-butanediol diglycidyl ether (BDDE) is a widely

used crosslinking agent due to its ability to form stable ether linkages with collagen, resulting in

improved mechanical durability and resistance to degradation.[1][2] This document provides a

detailed experimental procedure for the BDDE crosslinking of dermal sheep collagen, including

collagen extraction, the crosslinking reaction, and post-processing and characterization

techniques.

Data Presentation: Influence of Crosslinking
Conditions on Collagen Properties
The following table summarizes the quantitative effects of varying BDDE crosslinking

conditions on the key properties of dermal sheep collagen.
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Parameter Condition 1 Condition 2 Condition 3 Condition 4 Reference

Crosslinking

pH
4.5 9.0 8.5 10.5 [3][4]

BDDE

Concentratio

n (wt%)

4 4 1 4 [4]

Reaction

Temperature

(°C)

Room

Temperature

Room

Temperature
Not Specified Not Specified [3]

Reaction

Time
7 days 7 days Not Specified Not Specified [3]

Shrinkage

Temperature

(Ts)

Increased 73°C
Similar to 4

wt%

Similar to 4

wt%
[3]

Primary

Amine Group

Reduction

Minimal

Significant

(from 32 to

14 n/1000)

Less than 4

wt%
Not Specified [3]

Swelling

Ratio
Higher Lower Not Specified Not Specified

Inferred from

material

properties

Enzymatic

Degradation

Completely

degraded by

6 weeks

No

degradation

observed at 6

weeks

Not Specified Not Specified [3]

Macroscopic

Properties

Flexible and

soft tissue
Stiff sponge Not Specified Not Specified [4]

Biocompatibili

ty

Biocompatibl

e

Biocompatibl

e, with low

cellular

ingrowth

Not Specified Not Specified [3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10449639/
https://pubmed.ncbi.nlm.nih.gov/10398001/
https://pubmed.ncbi.nlm.nih.gov/10398001/
https://pubmed.ncbi.nlm.nih.gov/10449639/
https://pubmed.ncbi.nlm.nih.gov/10449639/
https://pubmed.ncbi.nlm.nih.gov/10449639/
https://pubmed.ncbi.nlm.nih.gov/10449639/
https://pubmed.ncbi.nlm.nih.gov/10449639/
https://pubmed.ncbi.nlm.nih.gov/10398001/
https://pubmed.ncbi.nlm.nih.gov/10449639/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Part 1: Extraction of Pepsin-Soluble Collagen from
Dermal Sheep Skin
This protocol describes the extraction of type I collagen from sheep skin using an acid-pepsin

treatment, which is effective in cleaving the telopeptide regions that contribute to collagen's

insolubility.[5][6]

Materials:

Fresh or frozen dermal sheep skin

0.1 M NaOH

0.5 M Acetic acid

Pepsin (from porcine gastric mucosa)

2.6 M NaCl

0.1 M Acetic acid for dialysis

Distilled water

Scalpel, scissors, blender

Centrifuge and centrifuge tubes

Dialysis tubing (e.g., 14 kDa MWCO)

Lyophilizer (freeze-dryer)

Procedure:

Pre-treatment of Sheep Skin:

1. Thaw frozen sheep skin at 4°C overnight.
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2. Remove excess fat and connective tissues using a scalpel.

3. Wash the skin thoroughly with cold distilled water.

4. Cut the skin into small pieces (approximately 1 cm²).

5. To remove non-collagenous proteins, soak the skin pieces in 0.1 M NaOH at a skin-to-

solution ratio of 1:10 (w/v) for 6 hours at 4°C with gentle stirring. Change the NaOH

solution every 3 hours.[7]

6. Wash the pre-treated skin pieces with cold distilled water until the pH of the wash water is

neutral.

Acid-Pepsin Extraction:

1. Suspend the pre-treated skin pieces in 0.5 M acetic acid containing 0.1% (w/v) pepsin at a

skin-to-solution ratio of 1:10 (w/v).[8]

2. Stir the mixture continuously for 48 hours at 4°C.[8]

3. Centrifuge the mixture at 12,300 x g for 20 minutes at 4°C to collect the supernatant

containing the solubilized collagen.[7]

Purification of Collagen:

1. Precipitate the collagen from the supernatant by adding solid NaCl to a final concentration

of 2.6 M with gentle stirring.[7]

2. Allow the solution to stand overnight at 4°C to facilitate collagen precipitation.

3. Centrifuge the solution at 12,300 x g for 20 minutes at 4°C to collect the collagen

precipitate.[7]

4. Re-dissolve the collagen precipitate in a minimal amount of 0.5 M acetic acid.

5. Transfer the collagen solution into dialysis tubing and dialyze against 0.1 M acetic acid for

48 hours at 4°C, changing the dialysis solution every 12 hours.[7]
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6. Following dialysis against acetic acid, dialyze against distilled water for another 48 hours,

changing the water every 12 hours, to remove the acid.

7. Freeze the purified collagen solution at -80°C and then lyophilize to obtain a dry collagen

sponge.

8. Store the lyophilized collagen at -20°C until use.

Part 2: BDDE Crosslinking of Dermal Sheep Collagen
This protocol details the crosslinking of the extracted collagen using BDDE under alkaline

conditions.

Materials:

Lyophilized dermal sheep collagen sponge

1,4-butanediol diglycidyl ether (BDDE)

Buffer solution: 0.025 M Disodium tetraborate decahydrate (pH 9.0)

Distilled water

Reaction vessel

Procedure:

Preparation of Collagen for Crosslinking:

1. Cut a known weight of the lyophilized collagen sponge into desired dimensions.

2. Immerse the collagen sponge in the pH 9.0 borate buffer solution to allow for swelling and

equilibration.

BDDE Crosslinking Reaction:

1. Prepare a 4 wt% BDDE solution in the pH 9.0 borate buffer.
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2. Immerse the swollen collagen sponge in the BDDE solution. A typical ratio is 2 g of

collagen in 100 mL of the BDDE solution.

3. Allow the crosslinking reaction to proceed for 7 days at room temperature with gentle

agitation.[3]

Post-Crosslinking Purification:

1. After the reaction period, remove the crosslinked collagen from the BDDE solution.

2. Rinse the crosslinked collagen extensively with distilled water to remove the bulk of the

unreacted BDDE and buffer salts.

3. To ensure complete removal of residual BDDE, which is cytotoxic, a thorough purification

process is essential. This can be achieved by incubating the crosslinked collagen in a

large volume of distilled water or phosphate-buffered saline (PBS) for several days, with

frequent changes of the washing solution.[9]

4. Freeze the purified crosslinked collagen at -80°C and then lyophilize to obtain the final

crosslinked collagen scaffold.

Part 3: Characterization of BDDE-Crosslinked Collagen
1. Swelling Ratio:

Weigh the dry crosslinked collagen scaffold (W_dry).

Immerse the scaffold in PBS (pH 7.4) at 37°C until equilibrium swelling is reached (typically

24 hours).

Remove the swollen scaffold, gently blot the surface with filter paper to remove excess

water, and weigh (W_swollen).

Calculate the swelling ratio as: Swelling Ratio = (W_swollen - W_dry) / W_dry.

2. Enzymatic Degradation:

Measure the initial dry weight of the crosslinked collagen scaffold (W_initial).
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Immerse the scaffold in a solution of collagenase (e.g., from Clostridium histolyticum) in a

buffer at 37°C.

At predetermined time points, remove the scaffold, wash with distilled water to stop the

enzymatic reaction, lyophilize, and weigh (W_t).

Calculate the percentage of weight loss as: Weight Loss (%) = [(W_initial - W_t) / W_initial] x

100.

3. Mechanical Testing:

Perform uniaxial tensile tests on rehydrated crosslinked collagen scaffolds.

Determine the ultimate tensile strength (UTS), Young's modulus, and elongation at break

from the stress-strain curves.

4. Determination of Residual BDDE:

Residual, unreacted BDDE is considered toxic and its concentration in the final product must

be below 2 ppm.[10][11]

Analytical methods such as gas chromatography (GC) or high-performance liquid

chromatography (HPLC) coupled with mass spectrometry (LC-MS) can be used for the

quantification of residual BDDE.[10][11][12]
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Caption: Experimental workflow for BDDE crosslinking of dermal sheep collagen.
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Caption: BDDE crosslinking mechanism with collagen amino groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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